molecular formula C18H15N3O2 B2750713 (2E)-3-(1-benzyl-3-pyridin-3-yl-1H-pyrazol-4-yl)acrylic acid CAS No. 956244-24-9

(2E)-3-(1-benzyl-3-pyridin-3-yl-1H-pyrazol-4-yl)acrylic acid

Cat. No.: B2750713
CAS No.: 956244-24-9
M. Wt: 305.337
InChI Key: OXIKLRTYAYRAOE-CMDGGOBGSA-N
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Description

(2E)-3-(1-benzyl-3-pyridin-3-yl-1H-pyrazol-4-yl)acrylic acid is a complex organic compound characterized by its unique structure, which includes a pyrazole ring fused with a pyridine ring and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1-benzyl-3-pyridin-3-yl-1H-pyrazol-4-yl)acrylic acid typically involves multi-step organic reactionsThe final step involves the addition of the acrylic acid moiety through a condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1-benzyl-3-pyridin-3-yl-1H-pyrazol-4-yl)acrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the aromatic rings, enhancing the compound’s versatility.

Scientific Research Applications

(2E)-3-(1-benzyl-3-pyridin-3-yl-1H-pyrazol-4-yl)acrylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-3-(1-benzyl-3-pyridin-3-yl-1H-pyrazol-4-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-3-(1-benzyl-3-pyridin-3-yl-1H-pyrazol-4-yl)acrylic acid apart is its unique combination of a pyrazole ring, pyridine ring, and acrylic acid moiety

Properties

IUPAC Name

(E)-3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c22-17(23)9-8-16-13-21(12-14-5-2-1-3-6-14)20-18(16)15-7-4-10-19-11-15/h1-11,13H,12H2,(H,22,23)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIKLRTYAYRAOE-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CN=CC=C3)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CN=CC=C3)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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